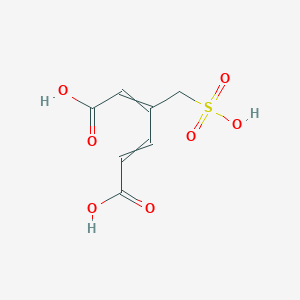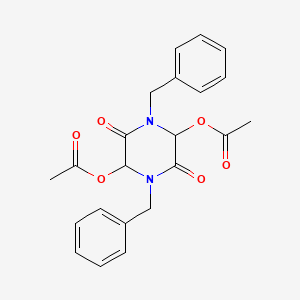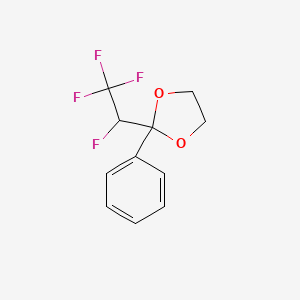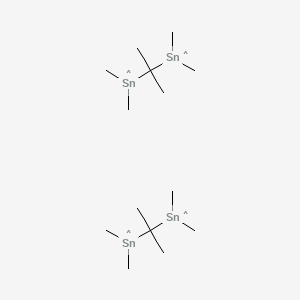
CID 85400473
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 85400473” is a chemical entity registered in the PubChem database
Preparation Methods
Industrial Production Methods: Industrial production methods for CID 85400473 would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: CID 85400473 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
CID 85400473 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. In industry, it could be used in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 85400473 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the chemical structure of the compound and its functional groups. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 85400473 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness may contribute to its specific applications and potential advantages in scientific research and industrial processes.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and potential applications make it a valuable subject of study. Further research and development can uncover more details about its synthesis, reactions, and applications, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H36Sn4 |
|---|---|
Molecular Weight |
679.3 g/mol |
InChI |
InChI=1S/2C3H6.8CH3.4Sn/c2*1-3-2;;;;;;;;;;;;/h2*1-2H3;8*1H3;;;; |
InChI Key |
QLTANHLSSHLOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([Sn](C)C)[Sn](C)C.CC(C)([Sn](C)C)[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


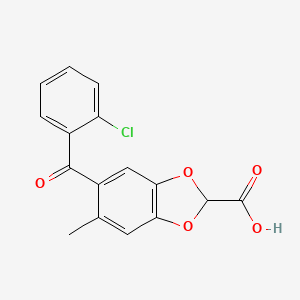
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
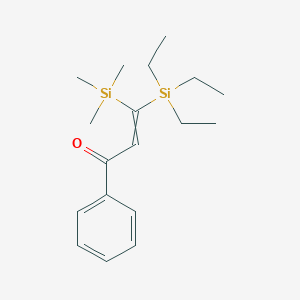
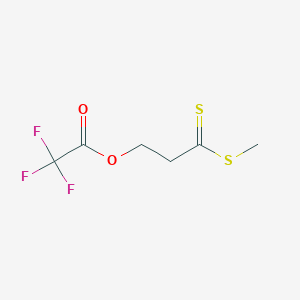
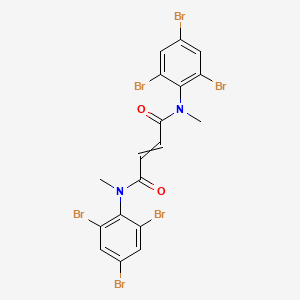
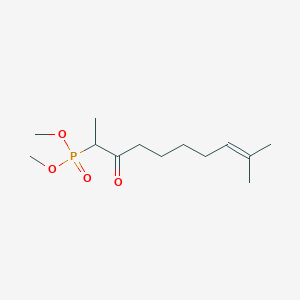
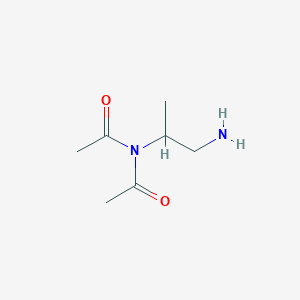
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
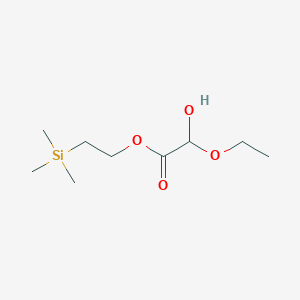
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
